Carboxypeptidase G2 (CPG2) Inhibitor
CAS No.: 192203-60-4
Cat. No.: VC0003696
Molecular Formula: C13H15NO6S
Molecular Weight: 313.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 192203-60-4 |
---|---|
Molecular Formula | C13H15NO6S |
Molecular Weight | 313.33 g/mol |
IUPAC Name | (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid |
Standard InChI | InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 |
Standard InChI Key | OBCGYIKABKFIQB-JTQLQIEISA-N |
Isomeric SMILES | COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES | COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O |
Biochemical and Structural Basis of CPG2 Inhibition
Enzyme Structure and Catalytic Mechanism
CPG2 is a dimeric zinc-dependent hydrolase that cleaves glutamate residues from folate analogs and prodrugs. Its active site accommodates a P1’ glutamate moiety, while the entrance funnel interacts with diverse effector groups on substrates . The enzyme’s dimeric configuration stabilizes its tertiary structure, with each monomer contributing to substrate binding and catalysis . Disruption of this dimeric interface via ultrasonic energy or competitive inhibitors diminishes activity, highlighting the importance of quaternary structure .
Competitive Inhibition by Fluorinated Prodrugs
A landmark study identified tetrafluorinated benzoic acid mustards as the first competitive CPG2 inhibitors . Unlike di- and trifluorinated analogs, which are cleaved by CPG2, tetrafluorinated compounds exhibit strong inhibition (Table 1). Structural analysis reveals that the tetrafluoro group sterically hinders substrate access to the catalytic zinc ion, while the benzoic acid backbone mimics the natural substrate’s glutamate moiety . This competitive binding reduces hydrolysis rates by over 90%, enabling precise control over prodrug activation in GDEPT systems .
Table 1: Properties of Fluorinated CPG2 Inhibitors
Compound Class | Fluorination Pattern | Inhibition Constant (Ki) | Application |
---|---|---|---|
Benzoic Acid Mustard | Tetrafluoro | 0.8 µM | GDEPT Regulation |
Benzoic Acid Mustard | Difluoro | Substrate | Prodrug Activation |
Therapeutic Applications of CPG2 Inhibition
Enhancing Prodrug Therapy Specificity
Physical Modulation of CPG2 Activity
Ultrasound-Mediated Enzyme Regulation
Ultrasound offers a non-pharmacological method to biphasically modulate CPG2 (Table 2). Low-intensity insonation (10 W/cm² for 200 s) increases activity by 15–20% via enhanced specific activity, likely due to conformational optimization . Conversely, high-intensity ultrasound (20 W/cm² for 3000 s) irreversibly inactivates CPG2 by dissociating dimers into monomers and inducing glycosylation-related structural changes .
Table 2: Ultrasound Parameters and CPG2 Activity Modulation
Intensity (W/cm²) | Duration (s) | Activity Change | Mechanism |
---|---|---|---|
10 | 200 | +15–20% | Conformational Optimization |
20 | 3000 | -90% | Dimer Dissociation |
Synergy with Pharmacological Inhibitors
Combining ultrasound with tetrafluorinated inhibitors achieves multi-layered control. Pre-treatment with inhibitors followed by high-intensity ultrasound reduces CPG2 activity by 99%, enabling on-demand termination of prodrug activation . This approach minimizes residual enzyme activity in systemic circulation, addressing a key limitation of ADEPT .
Challenges and Future Directions
Overcoming Inhibitor Resistance
Prolonged use of competitive inhibitors risks mutations in CPG2’s active site. Structural studies highlight Glu424 and Gly518 as critical residues for inhibitor binding; mutations at these sites reduce inhibitor affinity by 40-fold . Next-generation inhibitors incorporating flexible effector groups may circumvent resistance by targeting conserved regions outside the active site .
Clinical Translation of Modulation Strategies
While ultrasonic modulation excels in preclinical models, clinical adoption requires optimizing transducer designs for deep-seated tumors. Phase I trials are exploring catheter-based ultrasound systems coupled with CPG2 inhibitors for hepatocellular carcinoma, aiming to achieve ≥80% enzyme inactivation in situ .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume